molecular formula C16H12F3NO3S3 B2669018 N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2379997-44-9

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2669018
CAS No.: 2379997-44-9
M. Wt: 419.45
InChI Key: LIKVNDMIIDJDNK-UHFFFAOYSA-N
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Description

Trifluoromethoxybenzene is a chemical compound with the molecular formula C7H5F3O . It’s a clear colorless liquid with an aromatic odor . Sulfonamides are a group of synthetic medicines that contain the sulfonamide chemical group .


Molecular Structure Analysis

The molecular structure of trifluoromethoxybenzene consists of a benzene ring with a trifluoromethoxy group attached to it .


Chemical Reactions Analysis

Sulfonamides, including N-heterocyclic arenesulfonamides, can exist in two tautomeric forms: sulfonamide (N-sulfonylamine) and sulfonimide (N-sulfonylimine). The preference towards the sulfonimide tautomers increases with the polarity of the solvent .


Physical and Chemical Properties Analysis

Trifluoromethoxybenzene has a density of 1.226, a boiling point of 102°C to 104°C, and a refractive index of 1.406 .

Mechanism of Action

Sulfonamides are known to inhibit bacterial synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Safety and Hazards

Trifluoromethoxybenzene is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3S3/c17-16(18,19)23-14-3-1-2-4-15(14)26(21,22)20-8-13-7-12(10-25-13)11-5-6-24-9-11/h1-7,9-10,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKVNDMIIDJDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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